molecular formula C11H18N2O5S B12254590 Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate

Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate

Cat. No.: B12254590
M. Wt: 290.34 g/mol
InChI Key: TYOLAYHTAUBCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate is a chemical compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and an ethyl ester of oxoacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate typically involves the reaction of piperazine derivatives with cyclopropanesulfonyl chloride, followed by esterification with ethyl oxoacetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product might involve crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can interact with various binding sites, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine ethyl ester dihydrochloride: This compound shares a similar piperazine structure but is used primarily as an antihistamine.

    N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide: This compound has a different core structure but exhibits similar pharmacological properties.

Uniqueness

Ethyl 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoacetate is unique due to the presence of the cyclopropanesulfonyl group, which imparts specific reactivity and binding characteristics. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C11H18N2O5S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl 2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoacetate

InChI

InChI=1S/C11H18N2O5S/c1-2-18-11(15)10(14)12-5-7-13(8-6-12)19(16,17)9-3-4-9/h9H,2-8H2,1H3

InChI Key

TYOLAYHTAUBCPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.